[(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetic acid hydrate
Overview
Description
[(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetic acid hydrate is a useful research compound. Its molecular formula is C8H10N4O4S and its molecular weight is 258.26. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been reported to inhibitdihydroorotate dehydrogenase , an enzyme involved in the de novo synthesis of pyrimidines . They have also been reported to bind to HIV TAR RNA , which plays a crucial role in the replication of the HIV virus .
Mode of Action
It is known that the compound can act as a reactant in the synthesis ofRuthenium (II)-Hmtpo complexes and dihydroorotate dehydrogenase inhibitors . It can also participate in the Vilsmeier reaction of conjugated carbocycles and heterocycles .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibition of dihydroorotate dehydrogenase can disrupt the de novo synthesis of pyrimidines , which are essential components of DNA and RNA. Binding to HIV TAR RNA can interfere with the replication of the HIV virus .
Result of Action
The molecular and cellular effects of the compound’s action depend on its targets and the biochemical pathways it affects. For instance, inhibition of dihydroorotate dehydrogenase can lead to a decrease in pyrimidine synthesis, potentially affecting cell proliferation . Interference with HIV TAR RNA can inhibit the replication of the HIV virus .
Biochemical Analysis
Biochemical Properties
[(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetic acid hydrate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to act as a reactant in the synthesis of ruthenium (II)-Hmtpo complexes and dihydroorotate dehydrogenase inhibitors with antimalarial activity . Additionally, it is involved in the Vilsmeier reaction of conjugated carbocycles and heterocycles . The interactions between this compound and these biomolecules are primarily based on its ability to form stable complexes and inhibit specific enzymatic activities.
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to bind to HIV TAR RNA, which may impact viral replication and gene expression . Additionally, its role as an additive in the study of the space charge layer in silver bromide microcrystals suggests potential effects on cellular metabolism and ion transport .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to dihydroorotate dehydrogenase, inhibiting its activity and thereby affecting the pyrimidine biosynthesis pathway . Additionally, its binding to HIV TAR RNA suggests a potential mechanism for inhibiting viral replication by interfering with the RNA’s function . These interactions highlight the compound’s ability to modulate biochemical pathways at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and gene expression, indicating its lasting impact on biological systems .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of gene expression . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the pyrimidine biosynthesis pathway. It interacts with enzymes such as dihydroorotate dehydrogenase, inhibiting its activity and affecting the production of pyrimidine nucleotides . This inhibition can lead to changes in metabolic flux and metabolite levels, impacting cellular metabolism and function . Additionally, the compound’s role in the synthesis of ruthenium (II)-Hmtpo complexes suggests its involvement in metal ion coordination and redox reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. This compound may be transported across cell membranes via active transport mechanisms or facilitated diffusion . Once inside the cell, it can bind to various proteins, influencing its localization and accumulation in specific cellular compartments . These interactions play a crucial role in determining the compound’s bioavailability and overall biological activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with HIV TAR RNA suggests localization within the nucleus, where it can modulate viral replication and gene expression . Additionally, its role in the study of the space charge layer in silver bromide microcrystals indicates potential localization within cellular membranes or ion channels .
Properties
IUPAC Name |
2-[(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetic acid;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3S.H2O/c1-4-2-5(13)12-7(9-4)10-8(11-12)16-3-6(14)15;/h2H,3H2,1H3,(H,14,15)(H,9,10,11);1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXWBEBDOXQHIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)SCC(=O)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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